4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-13-7-4(3-10-13)6(9)11-5(2-8)12-7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZZJARMBVNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a two-step process starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The synthesis involves the reaction with chloroacetonitrile followed by treatment with phosphorus oxychloride, yielding the target compound with a high degree of purity. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound .
Anticancer Activity
Research has indicated that derivatives of this compound may possess anticancer properties. For instance, studies have shown that modifications to this scaffold can lead to compounds with selective cytotoxicity against various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting their potential as lead compounds for further development .
Antibacterial Properties
In addition to anticancer activity, derivatives of this compound have been explored for antibacterial applications. A series of substituted pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. Some derivatives showed promising antibacterial activity, indicating that modifications to the core structure could enhance efficacy against resistant bacterial strains .
Phosphodiesterase Inhibition
Another area of interest is the inhibition of phosphodiesterases (PDEs), which are key enzymes involved in cellular signaling pathways. Certain derivatives of this compound have been identified as selective PDE-5 inhibitors. This class of compounds could potentially be developed into treatments for erectile dysfunction and pulmonary hypertension .
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing a series of 1-methyl-1H-pyrazolo[3,4-d]pyrimidines derived from this compound demonstrated significant anticancer activity. The researchers modified the chloromethyl group to introduce various substituents, leading to enhanced cytotoxic effects on human cancer cell lines. The most promising derivative was identified as a potent inhibitor of cell proliferation with minimal toxicity to normal cells .
Case Study 2: Development of Antibacterial Compounds
In another investigation, researchers synthesized a library of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. Several compounds exhibited MIC values lower than those of standard antibiotics, indicating their potential as new antibacterial agents. The structure-activity relationship (SAR) analysis revealed critical insights into how substituents influence activity against different bacterial strains .
Mechanism of Action
The mechanism by which 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves the inhibition of specific kinases. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular signaling pathways. The molecular targets and pathways involved are typically those associated with cell growth and proliferation.
Comparison with Similar Compounds
Substituent Variations and Reactivity
Compound 1b is distinguished by its 1-methyl, 4-chloro, and 6-(chloromethyl) substituents. Key analogs and their substituent profiles are summarized below:
Key Observations :
- Chloromethyl vs. Methyl/Trifluoromethyl : The 6-CH₂Cl group in 1b offers superior reactivity for nucleophilic substitution compared to 6-Me or 6-CF₃, enabling diverse derivatization .
- N1 Substituents : Methyl (in 1b ) and ethyl groups enhance solubility compared to phenyl, which may improve pharmacokinetics .
- Trifluoromethyl Impact : Analogs with 6-CF₃ (e.g., CAS 1780-80-9) exhibit higher thermal stability (boiling point 186.9°C) due to strong C-F bonds .
Insights :
Spectroscopic and Physicochemical Properties
NMR Data Comparison :
Physicochemical Properties :
- Solubility : Methyl and ethyl substituents (e.g., 1b , CAS 2005389-35-3) improve aqueous solubility compared to aryl groups .
Biological Activity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that has garnered interest due to its potential pharmacological properties. This article reviews its synthesis, biological activity, and implications for future research.
Synthesis
The compound is synthesized through a two-step process starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The first step involves the formation of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, followed by chlorination to yield the target compound. Characterization techniques such as elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy confirm the structure of the synthesized compound .
The biological activity of this compound may be attributed to its ability to interact with specific protein kinases. Pyrazolo[3,4-d]pyrimidines have been noted for their role as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression. The presence of chlorine substituents is believed to enhance the binding affinity to these targets .
In Vitro Studies
A study focused on the synthesis and evaluation of similar pyrazolo derivatives demonstrated their potential as anticancer agents. While specific cytotoxicity data for this compound was not highlighted, the broader class of compounds showed promising results against various cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrazolo ring can significantly alter biological activity. For example, variations in substituents at positions 4 and 6 can impact the efficacy against specific kinases. Understanding these relationships is crucial for designing more potent derivatives with improved therapeutic profiles .
Data Table: Biological Activity Overview
Q & A
Basic: What are the recommended safety protocols for handling 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine?
Answer:
Researchers must adhere to stringent safety measures:
- PPE Requirements: Wear protective gloves, goggles, lab coats, and masks to avoid skin/eye contact and inhalation .
- Contamination Response: Immediately remove contaminated clothing and wash affected skin with water. Seek medical attention if exposure occurs .
- Waste Disposal: Segregate chemical waste and transfer it to certified hazardous waste management facilities to prevent environmental contamination .
Basic: What synthetic methodologies are used to prepare this compound derivatives?
Answer:
Common synthetic strategies include:
Characterization: Derivatives are typically purified via recrystallization (e.g., ethanol or acetonitrile) and validated using IR, H NMR, and HPLC .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
Key optimization strategies include:
- Temperature Control: Heating to 50°C during HCl treatment improved solubility and yield (52.7%) in a derivative synthesis .
- Catalyst Selection: Anhydrous sodium acetate or potassium carbonate enhances reaction efficiency in DMF-mediated syntheses .
- Multi-step purification: Sequential filtration, solvent evaporation, and recrystallization reduce impurities and improve product purity .
Example Workflow:
Reactant mixing under inert atmosphere.
Gradual temperature ramping to avoid side reactions.
Post-reaction quenching with ice-water to precipitate products .
Advanced: What computational strategies aid in predicting reactivity for pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
State-of-the-art computational approaches include:
- Quantum Chemical Calculations: Used to map reaction pathways and transition states, reducing trial-and-error experimentation .
- Molecular Dynamics (MD): Simulates ligand-receptor interactions to predict binding affinities for antitumor or anti-inflammatory activity .
- Data-driven Design: Machine learning models analyze experimental datasets (e.g., substituent effects) to prioritize synthetic targets .
Case Study: ICReDD integrates computational and experimental data to streamline reaction design, significantly reducing development time .
Advanced: How do structural modifications influence biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight:
Methodological Approach:
Introduce substituents via nucleophilic substitution or coupling reactions.
Validate activity via in vitro assays (e.g., cell proliferation inhibition).
Refine structures using crystallography (e.g., X-ray for conformation analysis) .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Answer:
Discrepancies often arise from:
- Reagent Purity: Lower purity (<95%) leads to side reactions; use HPLC-validated starting materials .
- Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitutions over protic solvents .
- Reaction Monitoring: Implement TLC or in-situ NMR to track intermediate formation and adjust conditions dynamically .
Case Example: A 52.7% yield was achieved by maintaining a clear solution at 50°C during HCl treatment, whereas lower temperatures led to incomplete reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
